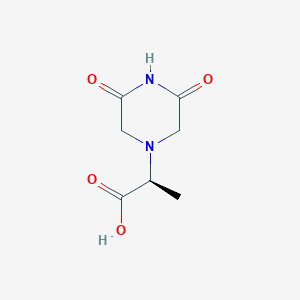![molecular formula C7H6N2O B1506252 Benzo[c]isoxazol-3-amine CAS No. 2025-33-4](/img/structure/B1506252.png)
Benzo[c]isoxazol-3-amine
Overview
Description
Benzo[c]isoxazol-3-amine is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol. It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Benzo[c]isoxazol-3-amine is a heterocyclic compound that has been found to exhibit a wide range of biological activities. Isoxazole derivatives, a family to which this compound belongs, have been known to interact with various biological targets, including enzymes, receptors, and proteins, depending on the specific functional groups attached to the isoxazole ring .
Mode of Action
This interaction often leads to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Isoxazole derivatives have been known to influence a variety of biochemical pathways depending on their specific targets . These can include pathways related to inflammation, pain perception, cancer progression, microbial growth, and more .
Biochemical Analysis
Biochemical Properties
Benzo[c]isoxazol-3-amine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bromodomain-containing proteins, such as BRD4. This interaction occurs through the binding of this compound to the acetyl-lysine recognition pocket of BRD4, thereby preventing the protein from binding to acetylated histones and regulating gene expression . Additionally, this compound can interact with other biomolecules, such as transcription factors and signaling proteins, modulating their activity and impacting cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of cell signaling pathways, such as the inhibition of the MYC oncogene, which is regulated by BRD4 . Furthermore, this compound can influence gene expression by altering the acetylation status of histones, leading to changes in the transcriptional landscape of the cell. In addition to its effects on cancer cells, this compound may also impact other cellular processes, such as inflammation and immune response, by modulating the activity of key signaling proteins and transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. One of the primary targets of this compound is the BRD4 protein, which plays a crucial role in regulating gene expression through its interaction with acetylated histones. This compound binds to the acetyl-lysine recognition pocket of BRD4, inhibiting its ability to bind to acetylated histones and recruit transcriptional machinery . This results in the downregulation of genes that are critical for cell proliferation and survival, such as the MYC oncogene. Additionally, this compound may exert its effects through the inhibition or activation of other enzymes and proteins, leading to changes in cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, allowing it to exert its effects over extended periods . The degradation of this compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic window. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity, while doses above this threshold may lead to adverse effects. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The primary metabolic pathway of this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may have different biological activities compared to the parent compound, potentially contributing to its overall pharmacological profile. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins. These factors collectively determine the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, this compound may be directed to the cytoplasm, where it can modulate the activity of signaling proteins and enzymes. The subcellular localization of this compound is essential for its ability to exert its biological effects and determine its overall pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[c]isoxazol-3-amine can be synthesized through several methods, including the cyclization of o-aminobenzoic acid derivatives with hydroxylamine. The reaction typically involves heating the starting materials in the presence of a suitable catalyst, such as acetic acid, to facilitate the formation of the isoxazole ring.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[c]isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Amines and alcohols
Substitution: Various substituted isoxazoles and benzoic acid derivatives
Scientific Research Applications
Benzo[c]isoxazol-3-amine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used in the development of new materials and catalysts for industrial applications.
Comparison with Similar Compounds
3-Aminoisoxazole
Benzo[d]isoxazol-3-amine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2,1-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRJXOQDNKJZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717358 | |
| Record name | 2,1-Benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2025-33-4 | |
| Record name | 2,1-Benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


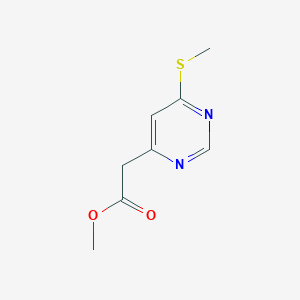
![1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1506170.png)
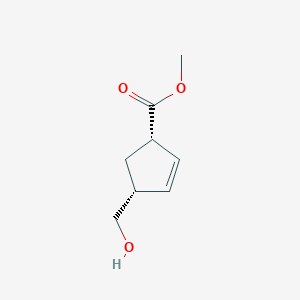
![(3S,4R)-1-AZABICYCLO[2.2.1]HEPTAN-3-AMINE](/img/structure/B1506172.png)
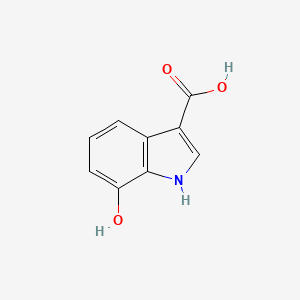

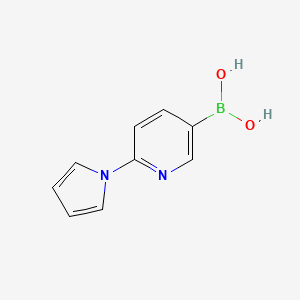
![2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one](/img/structure/B1506193.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B1506196.png)
![6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1506202.png)

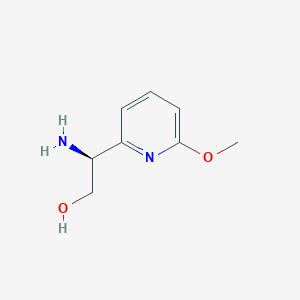
![4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B1506207.png)
